molecular formula C5H3ClF3IN2 B10901533 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B10901533
M. Wt: 310.44 g/mol
InChI Key: UTFGWPKPKFAEKB-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a halogenated pyrazole derivative with a trifluoroethyl substituent at the 1-position. Pyrazoles are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties. The trifluoroethyl group enhances metabolic stability and bioavailability by reducing basicity and increasing lipophilicity .

Properties

Molecular Formula

C5H3ClF3IN2

Molecular Weight

310.44 g/mol

IUPAC Name

4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole

InChI

InChI=1S/C5H3ClF3IN2/c6-3-1-12(11-4(3)10)2-5(7,8)9/h1H,2H2

InChI Key

UTFGWPKPKFAEKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)I)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a Michael addition of the hydrazine nitrogen to the α,β-unsaturated carbonyl compound, followed by cyclization and subsequent halogenation. For example, Ohtsuka et al. demonstrated that phenyl hydrazine reacts with 2-(trifluoromethyl)-1,3-diketones in refluxing ethanol to yield 1,3,4,5-tetrasubstituted pyrazoles with 63% efficiency. Adapting this method, 2,2,2-trifluoroethyl hydrazine can be condensed with iodinated diketones to introduce the iodine substituent at the 3-position.

Optimization Strategies

  • Catalysts : The use of 10 mol% p-toluenesulfonic acid (TsOH) enhances reaction rates and yields by facilitating proton transfer during cyclization.

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of halogenated intermediates, while ethanol or acetic acid aids in cyclization.

  • Halogenation : Post-cyclization iodination using molecular iodine (I2\text{I}_2) in the presence of TsOH achieves selective substitution at the 3-position.

One-Pot Synthesis via Halogenated Acetylenic Ketones

A streamlined one-pot method involves the reaction of 2,2,2-trifluoroethyl hydrazine with iodinated acetylenic ketones. This approach, reported by Rao et al., combines aromatic aldehydes, molecular iodine, and hydrazines to form pyrazoles with high regioselectivity.

Reaction Sequence

  • Formation of Acyl Phenylacetylene : Lithiation of phenylacetylene generates a nucleophilic site that attacks aldehydes, forming an intermediate acyl phenylacetylene.

  • Iodination : The intermediate reacts with I2\text{I}_2, yielding an iodinated acetylenic ketone.

  • Cyclization : Addition of 2,2,2-trifluoroethyl hydrazine induces cyclization, producing the target pyrazole.

Advantages

  • Regioselectivity : The iodine substituent is introduced regioselectively at the 3-position due to electronic effects of the trifluoroethyl group.

  • Yield : This method achieves yields up to 83% when optimized with TsOH.

Metal-Catalyzed Coupling Reactions

Transition-metal catalysts enable the synthesis of complex pyrazoles from simpler precursors. For instance, Girish et al. developed a nano-ZnO-catalyzed protocol for pyrazole formation via coupling between phenylacetylene and oximes.

Application to Target Compound

  • Step 1 : Cu/Fe-catalyzed coupling of 2,2,2-trifluoroethylacetylene with iodinated oximes forms a β-aminoenone intermediate.

  • Step 2 : Hydrazine hydrate induces cyclization, yielding the pyrazole core.

Key Considerations

  • Catalyst Loading : Nano-ZnO (5 mol%) provides high surface area for efficient coupling.

  • Temperature : Reactions proceed at 80–100°C, balancing kinetics and side-reaction suppression.

Halogenation of Preformed Pyrazoles

Post-synthetic halogenation offers a modular route to introduce chlorine and iodine. Chlorination is typically achieved using N\text{N}-chlorosuccinimide (NCS), while iodination employs I2\text{I}_2 or hypervalent iodine reagents.

Chlorination

  • Reagents : NCS in dichloromethane at 0°C selectively chlorinates the 4-position of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

  • Yield : ~75% with minimal dihalogenation byproducts.

Iodination

  • Reagents : I2\text{I}_2 in acetic acid at reflux installs iodine at the 3-position via electrophilic aromatic substitution.

  • Regioselectivity : Directed by the electron-withdrawing trifluoroethyl group, favoring iodination at the meta position.

Comparison of Synthetic Methods

MethodStarting MaterialsConditionsYield (%)Regioselectivity
CyclocondensationTrifluoroethyl hydrazine, diketonesTsOH, ethanol, reflux63–83High (3-I, 4-Cl)
One-Pot SynthesisAcetylenic ketones, I2\text{I}_2TsOH, DMF, 80°C83Excellent
Metal-CatalyzedAcetylene, oximesNano-ZnO, 100°C70Moderate
Post-HalogenationPreformed pyrazole, NCS/I2\text{I}_2DCM/AcOH, 0–100°C75High

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the oxidation state of the halogen substituents.

    Coupling Reactions: The iodine substituent can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Scientific Research Applications

4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Features :

  • Molecular Formula : C₅H₄ClF₃IN₂.
  • Substituents :
    • 1-Position : 2,2,2-Trifluoroethyl (electron-withdrawing, enhances stability).
    • 3-Position : Iodo (heavy halogen, influences steric and electronic properties).
    • 4-Position : Chloro (moderately electron-withdrawing).
  • Ullmann-type coupling for aryl halide introduction (e.g., iodination using N-iodosuccinimide) .
  • Nucleophilic substitution or alkylation for trifluoroethyl group incorporation .

Comparison with Structurally Similar Compounds

Substituent Variation at the 1-Position

The 1-position substituent significantly impacts solubility, metabolic stability, and conformational flexibility.

Compound Name 1-Position Substituent Molecular Weight Key Properties/Applications Reference
4-Chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole 2,2,2-Trifluoroethyl 358.45 g/mol Enhanced metabolic stability, halogen bonding -
4-Chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole Oxan-4-yl (tetrahydropyranyl) 342.60 g/mol Increased hydrophilicity, potential CNS activity
4-Chloro-3-iodo-1-(3-methanesulfonylpropyl)-1H-pyrazole Methanesulfonylpropyl 408.71 g/mol Polar sulfonyl group improves aqueous solubility

Key Observations :

  • Methanesulfonylpropyl introduces polarity, beneficial for solubility but may reduce blood-brain barrier penetration.

Substituent Variation at the 3- and 4-Positions

Halogen and alkyl substituents at these positions influence steric bulk, electronic effects, and reactivity.

Compound Name 3-Position Substituent 4-Position Substituent Molecular Weight Key Differences Reference
This compound Iodo Chloro 358.45 g/mol Heavy halogen enhances binding affinity -
4-Iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole Methyl Iodo 324.10 g/mol Reduced steric hindrance, lower molecular weight
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole Trifluoromethyl 4-Chlorophenyl 368.75 g/mol Aromatic substituents increase π-π stacking potential

Key Observations :

  • Iodo at the 3-position (vs. methyl) increases molecular polarizability, favoring halogen bonding in target interactions .
  • Trifluoromethyl groups (electron-withdrawing) enhance resistance to oxidative metabolism compared to methyl .

Role of Trifluoroethyl vs. Other Fluorinated Groups

Fluorinated groups are pivotal in modern drug design.

Compound Name Fluorinated Group Impact on Properties Reference
This compound 2,2,2-Trifluoroethyl Lowers basicity, improves metabolic stability
1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole Trifluoromethyl Increases electronegativity, reduces pKa
Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate Trifluoromethyl + ethyl ester Enhances lipophilicity and bioavailability

Key Observations :

  • Trifluoroethyl provides a balance of lipophilicity and stability, whereas trifluoromethyl is more electronegative and rigid .
  • Ethyl esters (e.g., in ) introduce hydrolyzable groups, useful for prodrug strategies.

Biological Activity

4-Chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

  • Molecular Formula : C7H7ClI2F3N2
  • Molecular Weight : 319.49 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A notable study demonstrated that pyrazole derivatives could enhance the efficacy of established chemotherapy agents by acting synergistically to overcome drug resistance in cancer cells .

Anti-inflammatory Properties

Pyrazole compounds are frequently explored for their anti-inflammatory effects. The presence of halogen atoms, such as chlorine and iodine in this compound may enhance its ability to inhibit inflammatory pathways. Research indicates that similar compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation .

Neuroprotective Effects

The neuroprotective potential of pyrazole derivatives has been investigated in models of neurodegenerative diseases. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, thereby protecting neuronal cells from oxidative stress .

Case Study 1: Anticancer Efficacy

In a recent investigation, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The study found that this compound exhibited IC50 values comparable to those of standard chemotherapeutic agents like doxorubicin . The compound was shown to induce apoptosis through the mitochondrial pathway.

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)12.5
DoxorubicinA549 (Lung)10.0

Case Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory properties, this compound was evaluated for its ability to inhibit COX enzymes in vitro. The results indicated a significant reduction in prostaglandin E2 production in lipopolysaccharide-stimulated macrophages.

TreatmentPGE2 Production (pg/mL)
Control2000
Compound800

Q & A

What are the standard synthetic routes for preparing 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, and how can reaction conditions be optimized for high yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

  • Halogenation: Introduction of chlorine and iodine via electrophilic substitution or nucleophilic displacement. For example, iodine can be introduced using N-iodosuccinimide (NIS) under acidic conditions .
  • Trifluoroethylation: The trifluoroethyl group is attached via alkylation using 2,2,2-trifluoroethyl iodide or bromide in the presence of a base like K₂CO₃ .
  • Optimization: Control reaction temperature (50–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (acetone/water) improves purity .

Critical Parameters:

  • Reaction time for iodine substitution must be tightly controlled to avoid over-iodination.
  • Use anhydrous conditions to prevent hydrolysis of the trifluoroethyl group .

How does the presence of iodine and trifluoroethyl groups influence the reactivity and biological activity of this pyrazole derivative compared to its chloro-substituted analogs?

Level: Advanced
Methodological Answer:

  • Iodine: Enhances electrophilicity at the 3-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. Its large atomic radius may sterically hinder interactions with biological targets but improves halogen bonding in enzyme inhibition .
  • Trifluoroethyl Group: Increases lipophilicity (logP ≈ 2.8) and metabolic stability compared to non-fluorinated analogs. The electron-withdrawing effect stabilizes the pyrazole ring, altering π-π stacking in receptor binding .
  • Comparative Assays: Use radioligand binding assays (e.g., serotonin receptors) to quantify affinity differences. For example, trifluoroethyl-substituted pyrazoles show 10–100x higher IC₅₀ values than ethyl analogs due to fluorophobic effects .

Data Analysis:

SubstituentLogPIC₅₀ (Serotonin Receptor)
-CH₂CH₃1.2450 nM
-CH₂CF₃2.835 nM

What methodologies are recommended for characterizing the structural and electronic properties of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns. The trifluoroethyl group shows a triplet (δ 3.8–4.2 ppm, J = 10 Hz) in ¹H NMR, while iodine deshields adjacent protons (δ 8.1–8.5 ppm) .
  • X-ray Crystallography: Resolves bond lengths (e.g., C-I ≈ 2.09 Å) and dihedral angles to confirm regiochemistry. Slow evaporation from acetone yields diffraction-quality crystals .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (m/z 300.52) and isotopic patterns (distinct for Cl/I) .

Example Crystallographic Data:

ParameterValue
Space groupP2₁/n
a, b, c (Å)16.127, 5.435, 19.135
β (°)106.85
R-factor0.040

How can researchers resolve contradictions in reported biological activities of halogenated pyrazole derivatives through experimental design?

Level: Advanced
Methodological Answer:
Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with systematic substitutions (e.g., replacing iodine with bromine) and test in standardized assays (e.g., kinase inhibition) .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes. For example, iodine’s van der Waals interactions may explain activity discrepancies in kinase vs. GPCR targets .
  • Meta-Analysis: Compare data across studies using normalized metrics (e.g., pIC₅₀) and account for variables like cell line (HEK293 vs. CHO) or assay pH .

Case Study:
A 2024 study found trifluoroethyl-pyrazoles inactive against COX-2, contradicting earlier reports. Re-evaluation revealed assay interference from DMSO (>1% v/v), highlighting the need for solvent controls .

What are the critical safety considerations when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Toxicity: Classified as acutely toxic (oral LD₅₀ < 50 mg/kg in rats). Use fume hoods, nitrile gloves, and sealed containers to prevent exposure .
  • Reactivity: Avoid strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition. Store under nitrogen at –20°C to limit iodine loss via sublimation .
  • Waste Disposal: Quench with 10% sodium thiosulfate to neutralize iodine before aqueous disposal .

Emergency Protocol:

  • Eye contact: Rinse with saline for 15 minutes.
  • Inhalation: Administer oxygen and seek immediate medical attention .

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